4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
The compound 4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a complex organic molecule characterized by its unique tricyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a bipyrrole intermediate, followed by intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced tricyclic derivatives.
Scientific Research Applications
4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazoles: Widely studied for their diverse chemical reactions and applications.
Uniqueness
4-{4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]methyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c34-28-24-18-5-6-19(14-18)25(24)29(35)32(28)22-9-1-16(2-10-22)13-17-3-11-23(12-4-17)33-30(36)26-20-7-8-21(15-20)27(26)31(33)37/h1-12,18-21,24-27H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYMGSWVPHCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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